2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide
Description
2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide is a chloroacetamide derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 4-positions. The molecule contains a central acetamide backbone with a chlorine atom at the α-carbon, making it a versatile intermediate in organic synthesis. The compound’s discontinued commercial status (CymitQuimica) suggests niche applications, possibly in agrochemical or pharmaceutical research, as pyrazole derivatives are common in insecticides (e.g., Fipronil precursors) .
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C8H12ClN3O/c1-11(8(13)3-9)5-7-4-10-12(2)6-7/h4,6H,3,5H2,1-2H3 |
InChI Key |
WMGAJCBEASEFMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, may be optimized to increase yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide, a compound with the molecular formula and CAS number 1006481-34-0, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.65 g/mol |
| CAS Number | 1006481-34-0 |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives containing the pyrazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often below 50 µg/mL .
Antitumor Properties
The compound's structural characteristics suggest potential antitumor activity. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies on related pyrazole derivatives demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives can exert neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of oxidative stress and inflammation pathways has been linked to the activity of these compounds in cellular models .
The biological activity of 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures inhibit specific enzymes involved in tumor growth and microbial resistance.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : By scavenging free radicals, these compounds can reduce oxidative stress in neuronal cells.
Case Studies
- Antimicrobial Study : A study published in MDPI evaluated various pyrazole derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited MIC values as low as 6.25 µg/mL .
- Antitumor Assessment : In a recent investigation, a series of pyrazole-based compounds were tested against U87MG glioblastoma cells. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Neuroprotective Analysis : Research focusing on neuroprotective effects revealed that related compounds could mitigate neuronal death induced by oxidative stress in cellular models, indicating potential therapeutic applications for neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride reacts with substituted pyrazole derivatives (e.g., 1-methyl-1H-pyrazol-4-ylmethylamine) in dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 amine:chloroacetyl chloride) are critical for minimizing side products . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., methyl groups on pyrazole at δ ~2.5 ppm, acetamide protons at δ ~3.3 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C9H13ClN3O: 230.07) .
- IR : Identifies carbonyl (C=O stretch ~1670 cm⁻¹) and N–H stretches (~3290 cm⁻¹) .
Q. How does the compound interact with biological targets at a basic biochemical level?
- Methodological Answer : The chloroacetamide group enables covalent bonding with nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors. Pyrazole’s nitrogen atoms participate in hydrogen bonding, stabilizing interactions with active sites. Preliminary assays (e.g., enzyme inhibition kinetics) should use concentrations ≤10 µM to avoid off-target effects .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to novel enzyme targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina with crystal structures (PDB) of target enzymes (e.g., kinases, proteases). Focus on the pyrazole’s aromatic π-π stacking and chloroacetamide’s electrophilic reactivity.
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to validate binding modes .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values under standardized conditions (pH, temperature, assay type).
- Structural Validation : Confirm compound purity (≥95% via HPLC) and stereochemistry (X-ray crystallography if crystalline) to rule out batch variability .
- Orthogonal Assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-verify binding affinities .
Q. How do substituent variations on the pyrazole ring influence reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl at position 5): Increase electrophilicity of the chloroacetamide, enhancing covalent adduct formation.
- Steric Effects : Bulkier substituents (e.g., methyl at position 1) reduce accessibility to enzyme active sites. Compare analogues via SAR tables (e.g., IC50 vs. logP) .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Methodological Answer :
- Storage Conditions : Use inert atmospheres (N2), amber vials, and temperatures ≤−20°C.
- Degradation Monitoring : LC-MS at intervals (0, 3, 6 months) to detect hydrolysis products (e.g., acetic acid derivatives). Adjust buffers to pH 6–7 to minimize base-catalyzed decomposition .
Key Considerations for Advanced Studies
- Crystallography : Resolve hydrogen-bonding networks (N–H···O, C–H···O) to explain solid-state stability .
- Toxicology Screening : Use Ames test (mutagenicity) and hepatocyte assays (CYP450 inhibition) early in drug development pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
